(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
Overview
Description
- “(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone” is a chemical compound with a complex structure.
- It contains both aromatic rings and a pyrrole moiety, suggesting potential biological activity.
- The compound’s name indicates the presence of two phenyl groups and a central methanone functional group.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic routes.
Molecular Structure Analysis
- The compound’s molecular formula is C~23~H~22~N~2~O.
- The structure likely involves conjugated π-electron systems due to the presence of aromatic rings and the pyrrole ring.
- Detailed analysis of bond angles, bond lengths, and stereochemistry would require computational modeling or experimental data.
Chemical Reactions Analysis
- Without specific information on reactivity, it’s challenging to predict chemical reactions.
- The compound’s functional groups (phenyl, pyrrole, and methanone) suggest potential reactions such as electrophilic substitutions, nucleophilic additions, or oxidation.
Physical And Chemical Properties Analysis
- Physical properties (melting point, boiling point, solubility) would depend on the compound’s structure.
- Chemical properties (reactivity, stability) would require experimental investigation.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Agents Synthesis : A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, highlighting their antimicrobial efficacy. This research synthesized a series of pyrrole chalcone derivatives, demonstrating significant antibacterial and antifungal activities attributed to the heterocyclic ring structure. The introduction of a methoxy group was found to enhance these activities (Hublikar et al., 2019).
Chemical Reactions and Material Synthesis
Reactions and Complexes Formation : Ghorai and Mani (2014) investigated the reactions of unsubstituted quinoidal pyrrole with oxygen, charge transfer, and palladium(II) complexes. They demonstrated how dehydrogenation and reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) lead to new products with oxygen atoms, showcasing the compound's potential in synthesizing complex structures and materials (Ghorai & Mani, 2014).
Crystal Structure and DFT Study : Huang et al. (2021) conducted a detailed study on boric acid ester intermediates with benzene rings, emphasizing the importance of crystallographic and conformational analyses. Their research provides insights into the molecular structures and physicochemical properties of similar compounds, highlighting the utility of DFT (Density Functional Theory) in understanding the chemical behavior of such molecules (Huang et al., 2021).
Material Science Applications
- Polymeric Materials Synthesis : Shi et al. (2017) developed a new aromatic ketone monomer for synthesizing poly(arylene ether sulfone)s (PAES) with pendant groups. Their work underscores the applicability of similar compounds in creating materials with specific properties like hydroxide conductivity, stability, and anisotropic swelling, which are crucial for various industrial applications (Shi et al., 2017).
Safety And Hazards
- No specific safety information is available for this compound.
- As a general rule, any chemical should be handled with care, especially if it’s novel or lacks safety data.
Future Directions
- Research on this compound could focus on its biological activity, potential applications, and optimization of synthesis routes.
- Investigating its interactions with biological targets or its role in specific pathways would be valuable.
properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISTIREGHBJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643933 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | |
CAS RN |
898763-23-0 | |
Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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